Awl 60

Substance P antagonism NK1 receptor pharmacology non-competitive inhibition

Awl 60 (140716-14-9) is a non-competitive Substance P antagonist with weak opioid agonism, essential for dual-pathway research where pure NK1 antagonists fail. With in vivo potency at 0.1 nmol/kg i.v., it minimizes compound usage while enabling studies of opioid-tachykinin interplay. This synthetic oligopeptide delivers a unique pharmacological profile for pain, inflammation, and cardiovascular research models.

Molecular Formula C57H65N9O8S
Molecular Weight 1036.2 g/mol
CAS No. 140716-14-9
Cat. No. B1665861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAwl 60
CAS140716-14-9
SynonymsAWL 60
AWL-60
Tyr-Pro-D-Phe-Phe-D-Phe-D-Trp-MetNH2
tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide
Molecular FormulaC57H65N9O8S
Molecular Weight1036.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N
InChIInChI=1S/C57H65N9O8S/c1-75-29-27-45(51(59)68)61-55(72)49(34-40-35-60-44-21-12-11-20-42(40)44)64-53(70)47(32-37-16-7-3-8-17-37)62-52(69)46(31-36-14-5-2-6-15-36)63-54(71)48(33-38-18-9-4-10-19-38)65-56(73)50-22-13-28-66(50)57(74)43(58)30-39-23-25-41(67)26-24-39/h2-12,14-21,23-26,35,43,45-50,60,67H,13,22,27-34,58H2,1H3,(H2,59,68)(H,61,72)(H,62,69)(H,63,71)(H,64,70)(H,65,73)/t43-,45-,46-,47+,48+,49+,50-/m0/s1
InChIKeyVOMQYBALZJIZLK-URSBCDAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AWL 60 (CAS 140716-14-9): Non-Competitive Substance P Antagonist Procurement Guide for Pain and Inflammation Research


AWL 60 (Tyr-Pro-D-Phe-Phe-D-Phe-D-Trp-MetNH₂) is a hexapeptide that functions as a non-competitive antagonist of substance P (6‑11) [1]. It belongs to the class of chimeric peptide pharmacophores, integrating a casomorphine-derived weak opioid agonist motif with a substance P antagonist element [2]. The compound has been shown to antagonize SP agonists both in vitro and in vivo, including attenuation of SP‑agonist‑induced blood pressure falls at intravenous doses as low as 0.1 nmol kg⁻¹ [1].

Why Generic Substitution of AWL 60 with Standard NK1 Antagonists May Compromise Key Research Outcomes


Standard substance P/NK1 antagonists (e.g., spantide I, aprepitant, RP 67580) act through competitive blockade of the NK1 receptor, whereas AWL 60 is a non‑competitive antagonist that does not rely on displacing SP from its binding site [1]. Moreover, AWL 60 carries a dual pharmacophore—SP antagonist activity combined with weak opioid agonism derived from its casomorphine‑like moiety—a feature absent from purely anti‑tachykinin compounds [2]. Substituting AWL 60 with a classical competitive NK1 antagonist eliminates both the non‑competitive mechanism and the opioid‑mediated modulation, potentially altering experimental outcomes in pain, cardiovascular, or inflammatory models.

Quantitative Differentiators for AWL 60 Selection Versus In‑Class Comparators


Non‑Competitive Antagonism Versus Competitive NK1 Antagonists

AWL 60 acts as a non‑competitive antagonist of SP(6‑11). In vitro, increasing concentrations of SP agonist did not overcome the blockade, confirming a non‑competitive mechanism [1]. In contrast, widely used peptide NK1 antagonists such as spantide I (Ki 230 nM at rat NK1 ) and non‑peptide antagonists (e.g., aprepitant, RP 67580) exert competitive antagonism. This mechanistic difference implies that AWL 60 is effective even at high agonist concentrations, where competitive antagonists would be displaced.

Substance P antagonism NK1 receptor pharmacology non-competitive inhibition

Dual Pharmacophore: SP Antagonist Plus Weak Opioid Agonist Activity

AWL 60 is the first reported chimeric peptide that combines a substance P antagonist pharmacophore with a casomorphine‑like weak opioid agonist motif [1]. This dual activity is absent from pure NK1 antagonists such as spantide I, aprepitant, RP 67580, and FK888. The opioid component may contribute to the overall pharmacological profile, potentially enhancing analgesic action while antagonizing SP‑mediated effects [2].

Chimeric peptide bifunctional pharmacophore opioid agonism substance P antagonism

High In Vivo Potency at Low Doses in Blood Pressure Attenuation Model

In anesthetized rats, intravenous AWL 60 at 0.1 nmol kg⁻¹ markedly attenuated the fall in blood pressure elicited by [Glu]⁶‑SP(6‑11) [1]. By comparison, effective intravenous doses of spantide I in cardiovascular reflex studies have been reported in the range of 20–66 nmol (approximate molar basis), suggesting that AWL 60 demonstrates in vivo antagonism at substantially lower molar exposure [2].

In vivo pharmacology SP agonist challenge cardiovascular model

Peptide‑Based Design with D‑Amino Acid Incorporation for Enhanced Stability

AWL 60 contains three D‑amino acid residues (D‑Phe², D‑Phe⁴, D‑Trp⁵), a structural feature associated with increased resistance to proteolytic degradation compared to all‑L peptide analogs [1]. The sequence Tyr‑Pro‑D‑Phe‑Phe‑D‑Phe‑D‑Trp‑MetNH₂ is unique among reported SP antagonists and is not present in spantide I or other classical peptide NK1 antagonists. MeSH records confirm the distinctive amino acid sequence as a key identifier [2].

Peptide stability D-amino acid enzymatic resistance

Optimal Use Scenarios for AWL 60 Based on Its Differentiated Profile


Investigating Non‑Competitive SP Antagonism in Inflammatory Hyperalgesia Models

In models where local substance P concentrations are pathologically elevated (e.g., carrageenan‑induced inflammation), AWL 60 provides insurmountable NK1 blockade that competitive antagonists cannot achieve [1]. Its non‑competitive mode of action ensures sustained antagonism even in the presence of excess endogenous SP.

Dual‑Mechanism Analgesic Studies Exploring Opioid‑Tachykinin Cross‑Talk

AWL 60 is uniquely suited for research on the interplay between opioid and tachykinin systems due to its dual pharmacophore [2]. It can be used as a tool to dissect the contribution of each component in spinal or supraspinal pain pathways, where pure NK1 antagonists or opioids alone would provide incomplete mechanistic information.

In Vivo Cardiovascular Reflex Studies Requiring High‑Sensitivity SP Blockade

The high in vivo potency of AWL 60 (0.1 nmol kg⁻¹ i.v. effective dose) [1] makes it the preferred choice for cardiovascular reflex experiments where minimal peptide load is critical to avoid hemodynamic artifacts. This low‑dose efficacy also reduces compound expenditure in prolonged infusion protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Awl 60

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.